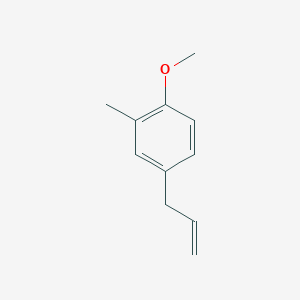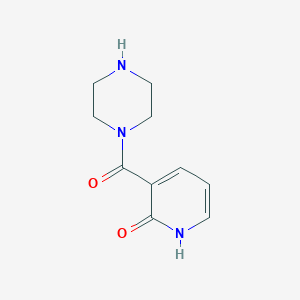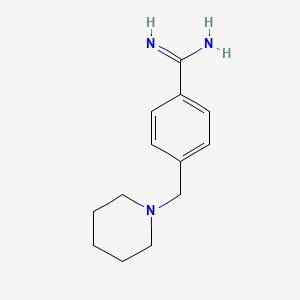
3-(4-Methoxy-3-methylphenyl)-1-propene
Übersicht
Beschreibung
“3-(4-Methoxy-3-methylphenyl)-1-propene” is a chemical compound with the linear formula C11H12O3 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, a series of novel amino acid derivatives has been synthesized by the reaction of 4-[4-methoxy-3-methylphenyl]-4-oxobutenoic acid with primary and secondary amines . Another study reported the synthesis of 2-[3-(4-methoxy-3-methylphenyl)-3-oxoprop-1-enyl]-4H-3,1-benzoxazin-4-one through the cyclization reaction of N-[4-(4-methoxy-3-methylphenyl)-4-oxo-2-butenoyl]anthranilic acid with acetic anhydride .Chemical Reactions Analysis
The α, β-unsaturated carbonyl moiety of β-aroylacrylic acids, which “3-(4-Methoxy-3-methylphenyl)-1-propene” is a type of, is a favorable unit for the addition of different nucleophiles . This usually results in the formation of various nitrogen-containing heterocyclic compounds of different ring sizes with one or more heteroatom .Wissenschaftliche Forschungsanwendungen
Synthesis of α,β-Unsaturated Aldehydes
3-(4-Methoxy-3-methylphenyl)-1-propene, also known as 3-Methoxy-1-phenylthio-1-propene, has been utilized in the synthesis of α,β-unsaturated aldehydes. This process involves the lithiation of the compound and subsequent reaction with alkyl halides, leading to the production of α,β-unsaturated aldehydes in good yields (Wada, Nakamura, Taguchi, & Takei, 1977).
Hydroformylation of Arylalkenes
In the study of hydroformylation, 3-(4-Methoxy-3-methylphenyl)-1-propene was investigated alongside its isomers in the presence of rhodium and platinum catalysts. This study provided insights into the formation of α- and β-substituted formyl regioisomers and demonstrated high chemoselectivities in certain conditions (Kollár, Farkas, & Bâtiu, 1997).
Polymerization Catalysts
The compound has been explored in the development of ultrarigid indenyl-based hafnocene complexes for the polymerization of propene. These complexes demonstrate high isoselectivity and enable the production of high melting, ultrahigh molecular weight isotactic polypropylene (Machat, Lanzinger, Pöthig, & Rieger, 2017).
Analysis of Electronic Structure and Charge Density
The electronic structure and charge density distributions of 3-(4-Methoxy-3-methylphenyl)-1-propene derivatives have been analyzed using AM1-MO treatment. This research provides insights into the geometric parameters and energetics of these compounds (Hameed, 2006).
Growth and Characterization of Organic NLO Crystals
The compound is also significant in the synthesis and characterization of organic nonlinear optical (NLO) materials. Its role in the growth of high-quality crystals with potential applications in photonic devices is of particular interest (Crasta, Ravindrachary, Bhajantri, & Gonsalves, 2004).
Discovery of Cytotoxic Compounds
Research on the leaves of Styrax annamensis led to the isolation of a new propene derivative, closely related to 3-(4-Methoxy-3-methylphenyl)-1-propene, showing potent cytotoxicity against various cancer cell lines (Tra et al., 2021).
Interaction with the Double Bond: An Ab Initio Study
An ab initio study investigated the electronic structure and prototropic rearrangement of molecules like 1-Methoxy-2-propene, providing insights into the acidity of propene and its interaction with various substituents, including methoxy groups (Kobychev, Vitkovskaya, Larionova, & Trofimov, 2002).
Safety and Hazards
Zukünftige Richtungen
There is ongoing research into the synthesis and properties of compounds related to “3-(4-Methoxy-3-methylphenyl)-1-propene”. For instance, a study has explored the behavior of 4-[4-methoxy-3-methylphenyl]-4-oxobutenoic acid towards nitrogen-containing nucleophiles . Another study has discovered a compound with a similar structure that regulates hypoxia-driven tumor cell migration .
Eigenschaften
IUPAC Name |
1-methoxy-2-methyl-4-prop-2-enylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-4-5-10-6-7-11(12-3)9(2)8-10/h4,6-8H,1,5H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBZCOWOTAUEBTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC=C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00641134 | |
| Record name | 1-Methoxy-2-methyl-4-(prop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxy-3-methylphenyl)-1-propene | |
CAS RN |
40793-86-0 | |
| Record name | 1-Methoxy-2-methyl-4-(prop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![4-[4-(2,2,2-Trifluoroethoxy)-phenyl]-butan-2-one](/img/structure/B1368495.png)
![2-[(2-Aminophenyl)sulfanyl]-N,N-dimethylacetamide](/img/structure/B1368496.png)


